molecular formula C7H8ClF3N2 B14056986 (R)-2,2,2-Trifluoro-1-(pyridin-4-YL)ethanamine hcl

(R)-2,2,2-Trifluoro-1-(pyridin-4-YL)ethanamine hcl

Katalognummer: B14056986
Molekulargewicht: 212.60 g/mol
InChI-Schlüssel: ZUJGAMMFDISIPP-FYZOBXCZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-2,2,2-Trifluoro-1-(pyridin-4-YL)ethanamine hydrochloride is a chemical compound that features a trifluoromethyl group and a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,2,2-Trifluoro-1-(pyridin-4-YL)ethanamine hydrochloride typically involves the introduction of a trifluoromethyl group into a pyridine derivative. One common method includes the reaction of 4-pyridylacetonitrile with trifluoroacetic acid and a reducing agent to yield the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

®-2,2,2-Trifluoro-1-(pyridin-4-YL)ethanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various functionalized pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

®-2,2,2-Trifluoro-1-(pyridin-4-YL)ethanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Wirkmechanismus

The mechanism of action of ®-2,2,2-Trifluoro-1-(pyridin-4-YL)ethanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,2,2-Trifluoro-1-(pyridin-2-YL)ethanamine hydrochloride
  • 2,2,2-Trifluoro-1-(pyridin-3-YL)ethanamine hydrochloride
  • 2,2,2-Trifluoro-1-(pyridin-5-YL)ethanamine hydrochloride

Uniqueness

®-2,2,2-Trifluoro-1-(pyridin-4-YL)ethanamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The position of the trifluoromethyl group can affect the compound’s electronic properties, making it distinct from other similar compounds .

Eigenschaften

Molekularformel

C7H8ClF3N2

Molekulargewicht

212.60 g/mol

IUPAC-Name

(1R)-2,2,2-trifluoro-1-pyridin-4-ylethanamine;hydrochloride

InChI

InChI=1S/C7H7F3N2.ClH/c8-7(9,10)6(11)5-1-3-12-4-2-5;/h1-4,6H,11H2;1H/t6-;/m1./s1

InChI-Schlüssel

ZUJGAMMFDISIPP-FYZOBXCZSA-N

Isomerische SMILES

C1=CN=CC=C1[C@H](C(F)(F)F)N.Cl

Kanonische SMILES

C1=CN=CC=C1C(C(F)(F)F)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.